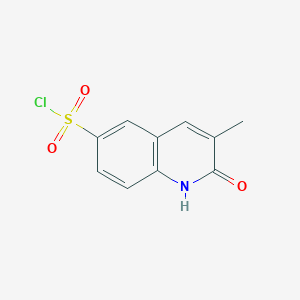

3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

Description

Properties

IUPAC Name |

3-methyl-2-oxo-1H-quinoline-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3S/c1-6-4-7-5-8(16(11,14)15)2-3-9(7)12-10(6)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAXFVRHTAHJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181714-73-7 | |

| Record name | 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of the Core Quinoline Derivative

Starting Materials and Initial Reactions

The synthesis begins with the preparation of substituted quinoline intermediates, often derived from substituted anilines or related heterocyclic precursors. A common route involves the Pechmann condensation , which couples phenols with β-keto esters under acidic conditions to form dihydroquinoline derivatives.

Key Reaction: Pechmann Condensation

- Reagents: Phenolic compound, ethyl acetoacetate

- Conditions: Acid catalysis (e.g., sulfuric acid), reflux at 60-80°C

- Outcome: Formation of 2,3-dihydroquinoline derivatives, which serve as precursors for further modifications

This step is crucial for establishing the dihydroquinoline nucleus, which is subsequently oxidized or functionalized at specific positions.

Introduction of the Sulfonyl Group

The sulfonyl chloride group is introduced at the 6-position of the dihydroquinoline ring via electrophilic sulfonylation. This process generally employs sulfonyl chlorides or sulfonyl anhydrides in the presence of a base.

- Reagents: Sulfonyl chloride (e.g., chlorosulfonic acid derivatives), pyridine or triethylamine as base

- Conditions: Anhydrous environment, low temperature (0-5°C) to control reactivity

- Reaction:

Dihydroquinoline derivative + sulfonyl chloride → 6-sulfonyl derivative

This step is sensitive to moisture and requires inert atmosphere conditions to prevent hydrolysis of sulfonyl chlorides.

Conversion to Sulfonyl Chloride

Chlorination of the Sulfonyl Group

The key step involves converting the sulfonyl substituent into a sulfonyl chloride, which is a reactive intermediate for further derivatization.

- Reagents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)

- Conditions: Reflux in anhydrous solvent (e.g., dichloromethane), inert atmosphere

- Procedure:

6-sulfonyl derivative + SOCl₂ → 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

Excess thionyl chloride is removed under reduced pressure, and the crude product is purified by distillation or recrystallization.

Purification and Characterization

The final compound is purified via column chromatography using silica gel and appropriate solvent systems (e.g., dichloromethane/hexane). Characterization involves IR spectroscopy (to confirm sulfonyl chloride functional group), NMR (to verify structural integrity), and mass spectrometry.

Data Table: Summary of Preparation Methods

| Step | Reaction | Reagents | Conditions | Purpose | Notes |

|---|---|---|---|---|---|

| 1 | Pechmann condensation | Phenol, ethyl acetoacetate | Acid catalysis, reflux 60-80°C | Form dihydroquinoline core | Controlled temperature, inert atmosphere |

| 2 | Sulfonylation | Sulfonyl chloride, pyridine | 0-5°C, anhydrous | Introduce sulfonyl group at C-6 | Moisture-sensitive |

| 3 | Chlorination | Thionyl chloride | Reflux, inert atmosphere | Convert sulfonyl to sulfonyl chloride | Excess SOCl₂ removed under vacuum |

| 4 | Purification | Column chromatography | Standard protocols | Isolate pure compound | Confirm via IR, NMR, MS |

Research Findings and Considerations

- Reaction Efficiency: The sulfonylation step yields high conversion rates when performed at low temperatures to control reactivity and minimize side reactions.

- Substituent Effects: Electron-withdrawing groups on the quinoline ring can influence the reactivity of the sulfonylation step, often requiring adjusted reaction times or temperatures.

- Environmental and Safety Notes: Use of thionyl chloride necessitates proper venting and handling due to toxic fumes; alternative chlorination methods (e.g., PCl₅) may be employed based on safety protocols.

Chemical Reactions Analysis

3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound may also interact with cellular receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and synthetic differences between 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride and its analogs:

Key Observations

Core Heterocycle Influence

- Quinoline vs. Quinoxaline: The quinoline core (one nitrogen) imparts distinct electronic properties compared to quinoxaline (two nitrogens). This may explain the potent antibacterial activity of their sulfonohydrazide derivatives (MIC 0.0313–0.250 mg/mL) .

- Indole and Benzoxazole Analogs : Benzo[cd]indole- and benzoxazole-based sulfonyl chlorides show lower synthetic yields (e.g., 38% for indole derivatives ), likely due to steric hindrance or instability of the fused ring systems.

Functional Group Effects

- Sulfonyl Chloride Reactivity: All compounds share the sulfonyl chloride group, enabling nucleophilic substitution to form sulfonamides. However, the quinoxaline derivative’s higher synthesis yield (88% ) suggests superior stability under chlorosulfonation conditions compared to indole analogs.

- Substituent Positioning: The 2-oxo group in the target compound and its quinoxaline analog facilitates keto-enol tautomerism, which may enhance binding to biological targets. In contrast, the 2-hydroxy group in 2-hydroxy-4-methylquinoline-6-sulfonyl chloride could increase solubility but reduce electrophilicity.

Spectroscopic Data

The quinoxaline sulfonyl chloride exhibits characteristic IR peaks at 3380 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O stretch), and 1355/1140 cm⁻¹ (asymmetric/symmetric S=O stretches) . Similar peaks are expected for the quinoline analog, though experimental data are lacking.

Biological Activity

3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C10H8ClNO3S

- Molecular Weight : 243.69 g/mol

- Structure : The compound features a quinoline structure with a sulfonyl chloride functional group, enhancing its reactivity.

Antimicrobial Properties

Research indicates that 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Properties

The compound has also shown promising anticancer activity in various studies. It was found to induce apoptosis in cancer cell lines through multiple pathways:

- Cell Cycle Arrest : Inhibition of cell proliferation was observed in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Inhibition of Metastasis : It reduces the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion.

A study reported an IC50 value of approximately 25 µM for MCF-7 cells, indicating significant cytotoxicity .

Target Interactions

The primary mechanism of action involves interaction with specific cellular targets:

- Enzyme Inhibition : The sulfonyl chloride group allows the compound to act as an inhibitor for various enzymes, including those involved in cancer progression and microbial resistance.

- Receptor Modulation : It may modulate receptors linked to apoptosis and cell survival pathways.

Biochemical Pathways

The biological effects of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride can be attributed to its ability to interfere with key biochemical pathways:

- Cholinergic Pathways : Similar compounds have shown potential in influencing cholinergic signaling by inhibiting acetylcholinesterase, thus enhancing neurotransmitter levels .

Study on Antimicrobial Activity

In a comparative study, the antimicrobial efficacy of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride was assessed against standard antibiotics. The compound exhibited lower MIC values compared to ampicillin against certain strains, suggesting its potential as an alternative therapeutic agent .

Study on Anticancer Activity

A recent investigation evaluated the anticancer effects on A549 cells treated with varying concentrations of the compound. The results showed a dose-dependent increase in apoptosis markers, including Annexin V staining and caspase activation .

Q & A

Q. What is the standard synthetic route for 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride?

The compound is synthesized via chlorosulfonation of 3-methylquinoxalin-2(1H)-one using chlorosulfonic acid under reflux conditions (110°C for 8 hours). The crude product is purified by recrystallization in a toluene-acetone (50:50) mixture, yielding a high-purity product (88% yield). IR spectroscopy (νmax 1680 cm⁻¹ for carbonyl and 1355 cm⁻¹ for sulfonyl groups) and melting point (>330°C) are critical for structural confirmation .

Q. How can the sulfonyl chloride group be functionalized to produce sulfonamide derivatives?

The sulfonyl chloride undergoes nucleophilic substitution with primary or secondary amines. For example, reaction with hydrazine hydrate in methanol at room temperature produces sulfonohydrazides. Alternatively, reacting with substituted anilines in DMF using triethylamine (Et₃N) and DMAP as catalysts yields N-substituted sulfonamides. Purification typically involves extraction with ethyl acetate and column chromatography .

Q. What purification methods are effective for isolating the sulfonyl chloride?

Recrystallization using a toluene-acetone solvent system (50:50) is highly effective, as demonstrated by >88% recovery and purity verification via IR spectroscopy. For derivatives, column chromatography with silica gel and ethyl acetate/hexane eluents is recommended .

Q. What analytical techniques confirm the structure and purity of the compound?

Key methods include:

- IR spectroscopy : Identifies carbonyl (1680 cm⁻¹) and sulfonyl (1355 cm⁻¹, 1140 cm⁻¹) functional groups.

- Melting point analysis : A sharp melting point >330°C indicates purity.

- Elemental analysis : Validates stoichiometric composition. Advanced studies may incorporate NMR or mass spectrometry if accessible .

Q. What are common applications of this compound in medicinal chemistry?

It serves as a precursor for sulfonamide derivatives with antibacterial activity (e.g., hydrazones tested against E. coli and S. aureus) and diuretic agents (e.g., aminated derivatives targeting renal ion channels) .

Advanced Research Questions

Q. How can conflicting yields in sulfonyl chloride synthesis be resolved?

Discrepancies often arise from variations in reaction time, temperature, or chlorosulfonic acid stoichiometry. Optimize by maintaining strict reflux conditions (110°C), using 10 equivalents of chlorosulfonic acid, and ensuring gradual reagent addition to prevent side reactions like over-sulfonation .

Q. How do structural modifications influence the bioactivity of sulfonamide derivatives?

Substituents on the amine reactant critically impact activity. For example:

- Alkyl amines (e.g., n-hexylamine) enhance lipophilicity, improving membrane permeability.

- Aromatic amines (e.g., 4-bromoaniline) introduce electron-withdrawing groups, potentially boosting antibacterial potency. Systematic SAR studies require synthesizing analogs with varied substituents and testing under standardized bioassays .

Q. How to optimize reaction conditions to minimize by-products during chlorosulfonation?

Key strategies include:

- Controlled reagent addition : Add 3-methylquinoxalin-2(1H)-one portion-wise to chilled chlorosulfonic acid to mitigate exothermic side reactions.

- Post-reaction quenching : Pour the mixture onto ice to precipitate the product selectively, reducing hydrolysis by-products.

- Solvent selection : Use aprotic solvents like dry toluene to stabilize intermediates .

Q. How to address discrepancies in biological activity data across studies?

Variability may stem from differences in assay protocols (e.g., bacterial strain selection, incubation time) or compound purity. Validate results using:

- Standardized MIC assays : Follow CLSI guidelines for consistency.

- Purity checks : Re-test compounds with ≥95% purity (HPLC/LCMS).

- Control experiments : Compare with known antibiotics (e.g., ciprofloxacin) to calibrate activity .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Focus on functionalizing the sulfonyl chloride with diverse amines (e.g., aliphatic, aromatic, heterocyclic) and evaluate:

- Electronic effects : Electron-deficient substituents may enhance electrophilic reactivity.

- Steric effects : Bulky groups (e.g., 2-furylmethyl) could alter binding pocket interactions.

Use computational tools (e.g., molecular docking) to predict binding affinities before synthesis .

Methodological Notes

- Contradiction Handling : If biological activity conflicts arise, cross-validate using orthogonal assays (e.g., disk diffusion vs. broth microdilution) and ensure consistent compound storage conditions.

- Advanced Characterization : For unresolved structural ambiguities, employ X-ray crystallography (as in for analogous quinoxalines) or 2D NMR techniques.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.